2-(Ethanesulfonyl)pyrimidine-5-thiol
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Overview
Description
2-(Ethanesulfonyl)pyrimidine-5-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with an ethanesulfonyl group at the 2-position and a thiol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethanesulfonyl)pyrimidine-5-thiol undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or iodine can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Thioethers: Formed from substitution reactions.
Disulfides and Sulfonic Acids: Formed from oxidation reactions.
Ethanethiol Derivatives: Formed from reduction reactions.
Scientific Research Applications
2-(Ethanesulfonyl)pyrimidine-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)pyrimidine-5-thiol involves its interaction with biological molecules through its reactive thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The ethanesulfonyl group may also contribute to the compound’s reactivity and specificity by influencing its electronic properties .
Comparison with Similar Compounds
2-Thiopyrimidine: Lacks the ethanesulfonyl group but shares the thiol functionality.
2-(Methylsulfonyl)pyrimidine-5-thiol: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
2-(Ethanesulfonyl)pyrimidine-4-thiol: Similar structure but with the thiol group at the 4-position instead of the 5-position
Uniqueness: The presence of both groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C6H8N2O2S2 |
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Molecular Weight |
204.3 g/mol |
IUPAC Name |
2-ethylsulfonylpyrimidine-5-thiol |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-12(9,10)6-7-3-5(11)4-8-6/h3-4,11H,2H2,1H3 |
InChI Key |
PDRISXMRFBSAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=N1)S |
Origin of Product |
United States |
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